Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O2. It is a member of the trienoate family, characterized by the presence of three conjugated double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate typically involves the esterification of the corresponding acid with ethanol. One common method is the reaction of 2,5,9-trimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino esters, alkoxy esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,5,9-trimethyldeca-2,4,8-trienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4,6-trimethyldeca-2,4,8-trienoate: Similar structure but with different positions of the methyl groups.
Ethyl 2,5,9-trimethyldeca-2,4,6-trienoate: Similar structure but with different positions of the double bonds.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H24O2 |
---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
ethyl (2E,4E)-2,5,9-trimethyldeca-2,4,8-trienoate |
InChI |
InChI=1S/C15H24O2/c1-6-17-15(16)14(5)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3/b13-10+,14-11+ |
InChI-Schlüssel |
HXSODUMDSWIBOR-IFQMDVHZSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C=C(\C)/CCC=C(C)C)/C |
Kanonische SMILES |
CCOC(=O)C(=CC=C(C)CCC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.